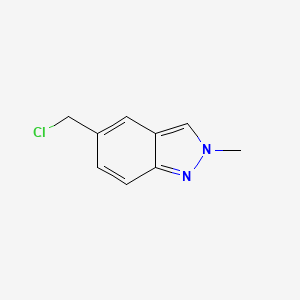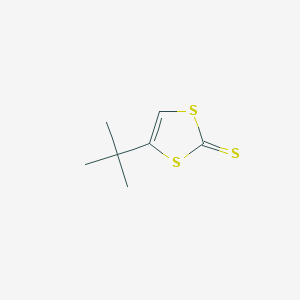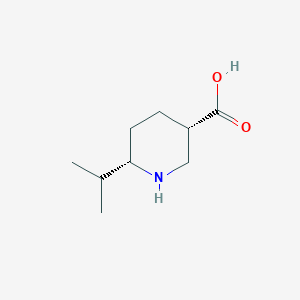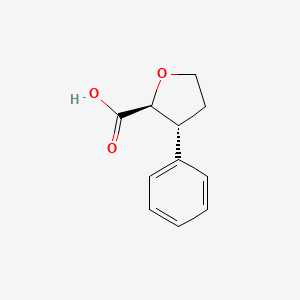
rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans (rac-MEPOC) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a chiral compound, meaning it has two forms, or enantiomers, that are non-superimposable mirror images of each other. Rac-MEPOC is a derivative of morpholine, a heterocyclic compound that is used in the synthesis of many pharmaceuticals and other compounds. This compound has been studied for its ability to act as a catalyst in a variety of chemical reactions and its potential to be used as a drug in the treatment of certain diseases.
Mécanisme D'action
Rac-MEPOC is believed to act as a catalyst in the synthesis of a variety of compounds. It is thought to act by forming a complex with the reactants, which then undergoes a chemical reaction to form the desired product. Rac-MEPOC is also believed to act as a chiral selector in the separation of enantiomers. This is thought to be due to its ability to form complexes with the enantiomers, which then can be separated based on their different affinities for the rac-MEPOC.
Biochemical and Physiological Effects
Rac-MEPOC has been studied for its potential biochemical and physiological effects. It has been studied for its potential to act as an antioxidant, which can help protect cells from damage caused by oxidative stress. It has also been studied for its potential to act as an anti-inflammatory agent, which can help reduce inflammation in the body. Rac-MEPOC has also been studied for its potential to act as an anti-cancer agent, which can help reduce the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-MEPOC has several advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, so it can be used in large quantities for experiments. However, rac-MEPOC does have some limitations for use in laboratory experiments. It is a chiral compound, so it can be difficult to separate the two enantiomers. It is also a relatively toxic compound, so it should be handled with care.
Orientations Futures
Rac-MEPOC has potential applications in a variety of scientific research areas. It could be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It could also be used as a drug in the treatment of certain diseases, such as cancer. Additionally, it could be used as a chiral selector in the separation of enantiomers, which is important for the production of certain drugs. Finally, it could be studied for its potential biochemical and physiological effects, such as its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Méthodes De Synthèse
Rac-MEPOC can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloro-3-phenylmorpholine with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces rac-MEPOC as the major product. Other methods of synthesis include the reaction of 2-chloro-3-phenylmorpholine with ethyl chloroformate in the presence of a base such as sodium hydroxide, or the reaction of 2-chloro-3-phenylmorpholine with ethyl acetate in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
Rac-MEPOC has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential to be used as a drug in the treatment of certain diseases, such as cancer. Rac-MEPOC has also been studied for its ability to act as a chiral selector in the separation of enantiomers, which is important for the production of certain drugs.
Propriétés
IUPAC Name |
methyl (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-15-11(16)9-19-13(14(17)18-2)12(15)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPNDKPOMPYDN-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)

![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)

![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)


![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)